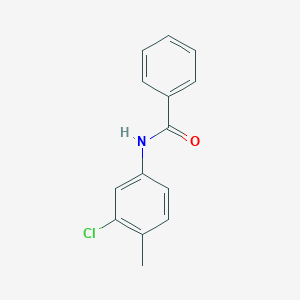

N-(3-chloro-4-methylphenyl)benzamide

Description

Properties

CAS No. |

10286-78-9 |

|---|---|

Molecular Formula |

C14H12ClNO |

Molecular Weight |

245.7 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)benzamide |

InChI |

InChI=1S/C14H12ClNO/c1-10-7-8-12(9-13(10)15)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |

InChI Key |

APLQVPPMTCVSKJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)Cl |

Other CAS No. |

10286-78-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The following benzamide derivatives share structural similarities but differ in substituent patterns, leading to distinct physicochemical and biological properties:

Key Observations :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and bromo (Br) substituents increase molecular polarity and reduce electron density on the benzamide core, enhancing reactivity in electrophilic substitution reactions .

- Electron-Donating Groups (EDGs) : Methoxy (OCH₃) and methyl (CH₃) groups improve solubility in organic solvents but may reduce metabolic stability .

- Hybrid Substituents: Compounds like N-{3-[(4-Chloro-3-nitrophenyl)carbonylamino]phenyl}acetamide combine EWGs and EDGs, enabling dual functionality in targeting enzymes or receptors .

Comparative Data :

| Method | Reaction Time (h) | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Conventional Refluxing | 6–12 | 60–75 | Low |

| Ultrasonic Irradiation | 1–3 | 85–90 | High |

Antimicrobial Activity

- This compound : Moderate activity against Gram-positive bacteria (MIC: 32 µg/mL) due to chloro and methyl groups enhancing membrane permeability .

- N-(3-Chlorophenethyl)-4-nitrobenzamide : Superior antifungal activity (MIC: 8 µg/mL) attributed to the nitro group’s electron-deficient aromatic system .

Antioxidant Activity

- N-(4-Hydroxyphenyl)benzamide derivatives: Exhibit >85% radical scavenging activity due to phenolic hydroxyl groups .

- This compound : Lower antioxidant efficacy (20–30% inhibition) owing to the absence of EDGs like -OH or -OCH₃ .

Anticancer Potential

- 2-Azetidinone benzamide derivatives: Demonstrated IC₅₀ values of 12–18 µM against MCF7 breast cancer cells, with chloro and styryl substituents enhancing cytotoxicity .

Spectroscopic Properties

- UV-Vis Absorption: Nitro-substituted derivatives (e.g., N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide) show λₘₐₓ at 270–290 nm due to n→π* transitions in the NO₂ group .

- Fluorescence : Methoxy-substituted benzamides (e.g., 4-Methoxy-N-(3-methylphenyl)benzamide) exhibit strong emission at 340 nm, useful in optical applications .

Preparation Methods

Classical Acylation via Benzoyl Chloride

The Schotten-Baumann reaction remains a foundational approach for synthesizing substituted benzamides. In this method, 3-chloro-4-methylaniline reacts with benzoyl chloride in the presence of a base, typically aqueous sodium hydroxide or pyridine, to form the target amide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

-

3-Chloro-4-methylaniline (1.0 equiv) is dissolved in dichloromethane or tetrahydrofuran under inert atmosphere.

-

Benzoyl chloride (1.2 equiv) is added dropwise at 0–5°C to minimize side reactions.

-

Aqueous NaOH (10%) is introduced to neutralize HCl byproducts, and the mixture is stirred at room temperature for 4–6 hours.

-

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

Crude product is recrystallized from ethanol/water to yield N-(3-chloro-4-methylphenyl)benzamide as a white solid .

Key Considerations :

-

Excess benzoyl chloride ensures complete conversion but requires careful quenching to avoid over-acidification.

-

Yields typically range from 70–85% , with purity confirmed via melting point (mp 148–150°C) and chromatographic analysis .

Coupling Reagent-Mediated Synthesis Using DIC/HOBt

Modern peptide coupling agents, such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) , enable efficient amide bond formation under mild conditions. This method is advantageous for sterically hindered amines or heat-sensitive substrates.

Procedure :

-

Benzoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane.

-

DIC (1.5 equiv) and HOBt (1.2 equiv) are added sequentially to activate the carboxylic acid, forming an active ester intermediate.

-

3-Chloro-4-methylaniline (1.1 equiv) is introduced, and the reaction is stirred at room temperature for 12–24 hours.

-

The mixture is filtered to remove urea byproducts, and the organic phase is washed with 5% citric acid and saturated NaHCO₃.

-

Purification via silica gel chromatography (petroleum ether/ethyl acetate, 4:1) affords the product in ≥90% yield .

Advantages :

-

Avoids harsh acidic conditions, making it suitable for acid-labile functional groups.

-

High reproducibility and scalability, as demonstrated in industrial protocols .

Catalytic N-Arylation Using Copper Ferrite Nanoparticles

Recent advances in nanocatalysis have enabled transition metal-mediated C–N bond formation. Copper ferrite nanoparticles (CuFe₂O₄ NPs) serve as recyclable catalysts for coupling aryl halides with amines, though adaptations are required for benzamide synthesis.

Procedure :

-

A mixture of iodobenzene (1.0 equiv), benzamide (1.2 equiv), and CuFe₂O₄ NPs (10 mol%) in dimethylformamide (DMF) is degassed.

-

K₂CO₃ (2.0 equiv) is added, and the reaction is heated at 150°C for 12 hours under nitrogen.

-

The catalyst is magnetically separated, and the crude product is extracted with ethyl acetate.

-

Column chromatography yields This compound with ~80% efficiency , though substrate specificity limits broad applicability .

Mechanistic Insight :

-

The nanocatalyst facilitates single-electron transfer (SET), promoting oxidative addition of the aryl halide and subsequent reductive elimination to form the C–N bond .

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Purity | Scalability |

|---|---|---|---|---|

| Classical Acylation | 70–85% | 4–6 hours | ≥95% | Moderate |

| DIC/HOBt Coupling | ≥90% | 12–24 hours | ≥98% | High |

| CuFe₂O₄ Catalysis | ~80% | 12 hours | ≥90% | Limited |

Trade-offs :

-

Classical acylation offers simplicity but lower yields due to competing hydrolysis.

-

DIC/HOBt achieves superior purity and scalability but requires costly reagents.

-

Nanocatalysis is eco-friendly but suffers from substrate limitations.

Characterization of this compound

Spectroscopic Data :

| Technique | Data |

|---|---|

| 1H NMR | δ 7.8–7.1 (m, 9H, Ar–H), 2.4 (s, 3H, CH₃) |

| GC-MS | m/z 259 (M⁺, 27%), 167 (100%), 140 (44%), 105 (26%) |

Interpretation :

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)benzamide, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves coupling 3-chloro-4-methylaniline with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:

- Reagent Selection : Use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group.

- Solvent and Temperature : Dichloromethane (DCM) or THF at 0–5°C minimizes side reactions (e.g., hydrolysis of the acyl chloride).

- Workup : Neutralize excess acid with sodium bicarbonate and purify via recrystallization (e.g., ethanol/water mixture) .

- Yield Optimization : Monitor reaction progress via TLC, and adjust stoichiometry (1.2:1 molar ratio of benzoyl chloride to amine) to ensure complete conversion .

Q. How should researchers characterize this compound to confirm its structure and purity?

Answer: Use a multi-technique approach:

- NMR Spectroscopy : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and C NMR (amide carbonyl at ~168 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 260.1) .

- Elemental Analysis : Validate C, H, N, and Cl percentages (±0.3% deviation) .

- HPLC-PDA : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What solvent systems are suitable for solubility testing of this compound?

Answer: The compound is lipophilic; prioritize organic solvents:

- Polar Aprotic : DMSO or DMF for stock solutions (10–50 mM).

- Less Polar : Ethanol or acetone for crystallization.

- Aqueous Compatibility : Use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400) for biological assays. Solubility in water is typically <0.1 mg/mL .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the bioactivity of this compound derivatives?

Answer:

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the benzamide para-position to enhance target binding .

- Substituent Screening : Test analogues with varying alkyl/aryl groups on the 3-chloro-4-methylphenyl ring. For example, replacing -CH with -OCH may improve solubility without compromising activity .

- Biological Assays : Prioritize kinase inhibition or antimicrobial assays based on structural similarities to known bioactive benzamides .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Answer:

- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify bioavailability issues .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Dose Optimization : Conduct MTD (maximum tolerated dose) studies in animal models to refine dosing regimens .

Q. How can crystallographic data validate the molecular conformation of this compound?

Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, focusing on torsion angles (amide plane vs. aryl rings) to confirm planarity .

- ORTEP Diagrams : Generate using programs like ORTEP-3 to visualize thermal ellipsoids and intermolecular interactions (e.g., π-π stacking) .

- Validation Tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy (R-factor <5%) .

Q. What in silico methods predict the potential targets of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures of HDACs or bacterial enzymes (e.g., AcpS-PPTase) to identify binding pockets .

- Pharmacophore Modeling : Generate ligand-based models using MOE or Schrödinger to highlight critical pharmacophores (e.g., amide linkage, chloro-substituent) .

- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. How can researchers address mutagenicity concerns during preclinical development of analogues?

Answer:

- Ames II Testing : Screen for frameshift/mutation in Salmonella typhimurium TA98/TA100 strains at 0.1–100 µg/plate .

- Mitigation Strategies : Reduce mutagenic risk by replacing the 3-chloro group with less reactive substituents (e.g., -F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.